

Application Notes: N-Benzyl-2,3-dibromomaleimide for Disulfide Bond Re-bridging

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Compound of Interest

Compound Name: *N-Benzyl-2,3-dibromomaleimide*

Cat. No.: B1335922

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Introduction

N-Benzyl-2,3-dibromomaleimide is a key reagent in bioconjugation, offering a robust method for re-bridging disulfide bonds in proteins and peptides. This technique is particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). The process involves the reduction of a native disulfide bond to yield two free thiol groups, which then react with the dibromomaleimide scaffold to form a stable, covalent bridge.^{[1][2][3][4]} This method not only restores the structural integrity of the protein but also provides a site-specific handle for the attachment of various payloads, including cytotoxic drugs, imaging agents, or polymers like PEG.^{[2][4]}

Mechanism of Action

The re-bridging process is initiated by the reduction of a disulfide bond using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).^{[2][5]} The resulting free thiols then undergo a sequential nucleophilic substitution with the **N-Benzyl-2,3-dibromomaleimide**. This addition-elimination reaction results in the formation of a dithiomaleimide bridge, effectively re-linking the two cysteine residues. The resulting conjugate is stable under physiological conditions. Under mildly basic conditions, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid, which increases stability and prevents retro-Michael reactions that can occur with traditional maleimide conjugates.^{[4][6]}

Key Applications

- Antibody-Drug Conjugates (ADCs): This technology enables the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). By targeting the interchain disulfide bonds of an antibody, cytotoxic drugs can be attached site-specifically, leading to improved stability and efficacy.[4][7]
- Peptide Modification: The technique has been successfully used to modify peptides like somatostatin, allowing for the introduction of fluorescent labels or other moieties while maintaining the peptide's conformation.[1][3]
- PEGylation: Site-specific attachment of polyethylene glycol (PEG) to proteins and peptides can be achieved to improve their pharmacokinetic properties.[2][5]
- Development of Multifunctional Bioconjugates: The dibromomaleimide platform allows for the creation of bioconjugates with dual functionalities, for example, by incorporating both an imaging agent and a therapeutic payload.[8]
- Radiolabeling of Antibodies: Dibromomaleimide derivatives of chelators can be used for the stable, site-specific radiolabeling of antibodies for applications in positron emission tomography (PET) imaging.[4][6]

Quantitative Data Summary

The efficiency of disulfide re-bridging with dibromomaleimide reagents is influenced by factors such as stoichiometry, pH, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions for Disulfide Re-bridging of Antibodies

Antibody	Reducing Agent (Equivalents)	Dibromomaleimide Reagent (Equivalents)	pH	Temperature (°C)	Time	Outcome	Reference
Trastuzumab	6 eq. TCEP	5 eq. dibromo maleimide	8.0	37	2 h (reduction), 1 h (conjugation)	Formation of fully bridged antibody with reduced fragmentation	[7]
Trastuzumab	TCEP	8 eq. sardbm or dfo-dbm	8.5	Not Specified	5 min (conjugation), 2-48 h (hydrolysis)	Rapid thiol substitution to form dithiomaleimide conjugates	[4][6]
Antibody Fragment	Not Specified	1.5 eq. of reagents	7.4	22	1 h	Extremely efficient re-bridging of the disulfide bond	[8]

Table 2: Reaction Conditions for Disulfide Re-bridging of Peptides

Peptide	Reducing Agent (Equivalents)	Dibromomaleimide Reagent (Equivalents)	pH	Temperature (°C)	Time	Outcome	Reference
Salmon Calcitonin (sCT)	1.1 eq. TCEP	1.1 eq. 2,3-dibromo maleimide	6.2	Not Specified	< 15 min	Complete production of a single conjugate	[2][5]
Somatostatin	TCEP	Not Specified	Not Specified	Not Specified	Not Specified	Successful formation of a maleimide bridge	[1][3]

Experimental Protocols

Protocol 1: Site-Specific Conjugation to an Antibody via Disulfide Re-bridging

This protocol describes a general procedure for the site-specific conjugation of a payload functionalized with **N-Benzyl-2,3-dibromomaleimide** to an antibody.

1. Materials and Reagents:

- Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
- N-Benzyl-2,3-dibromomaleimide** functionalized with the desired payload
- Tris(2-carboxyethyl)phosphine (TCEP) solution
- Phosphate buffer (e.g., pH 8.0)

- Quenching reagent (e.g., N-acetylcysteine)
- Desalting columns

2. Antibody Reduction:

- Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
- Add a freshly prepared solution of TCEP to the antibody solution. A molar ratio of approximately 6 equivalents of TCEP to 1 equivalent of antibody is a good starting point for reducing interchain disulfides.[\[7\]](#)
- Incubate the reaction mixture at 37°C for 2 hours.[\[7\]](#)
- Remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer (e.g., PBS with 10% DMF, pH 8.0).

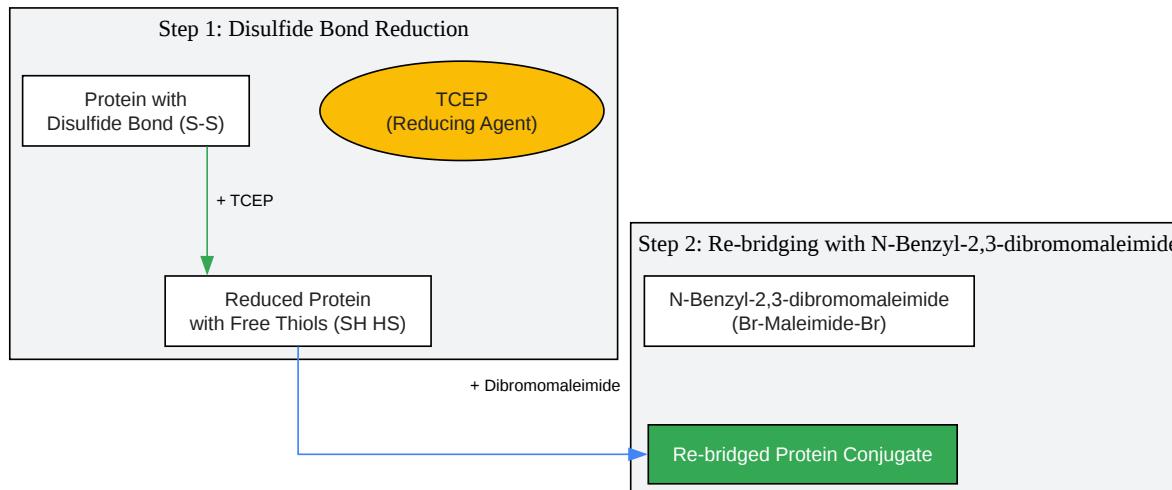
3. Conjugation Reaction:

- Immediately after the removal of TCEP, add the **N-Benzyl-2,3-dibromomaleimide**-payload conjugate to the reduced antibody solution. A molar excess of approximately 5 equivalents of the dibromomaleimide reagent is recommended.[\[7\]](#)
- Incubate the reaction mixture at 37°C for 1 hour.[\[7\]](#)
- To quench any unreacted maleimide groups, add a thiol-containing reagent like N-acetylcysteine in a slight molar excess to the dibromomaleimide reagent.

4. Purification and Characterization:

- Purify the resulting antibody-drug conjugate using standard chromatography techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess reagents and unconjugated payload.
- Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the final product. This can be achieved using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.

Visualizations



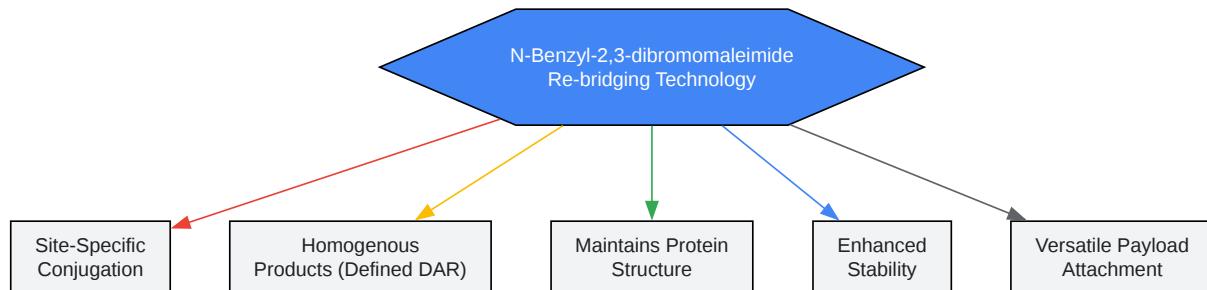
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Caption: Reaction mechanism of disulfide bond re-bridging.



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Caption: Experimental workflow for antibody-drug conjugation.

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Caption: Key advantages of the re-bridging technology.

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